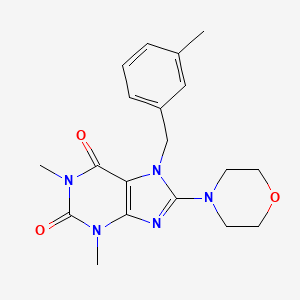

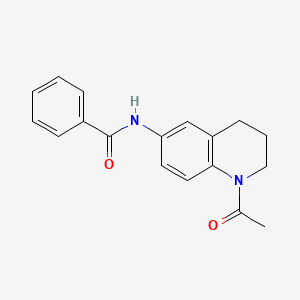

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

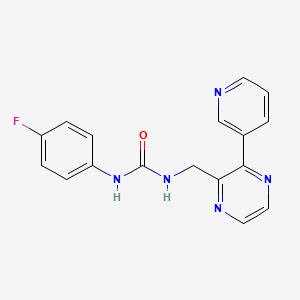

Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

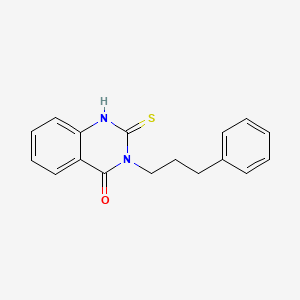

The molecular structure of “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzamide” is complex. It is derived from quinoline, a class of compounds with a unique structure that enables investigations into various fields, including medicinal chemistry, drug discovery, and organic synthesis.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are intricate. The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .Scientific Research Applications

Antimicrobial and Antitubercular Activities

- N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives exhibited promising antibacterial, antifungal, and antitubercular activities (Kumar, Fernandes, & Kumar, 2014).

Synthesis and Characterization

- Novel series of 2-Azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties were synthesized and showed in vitro antibacterial activity (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

- Studies on tautomeric preferences of 8-acetyl- and 8-benzoyl-2-(quinolin-2-yl) derivatives of 1,3-diketones found the enaminone form to be the most stable tautomer (Dobosz, Ośmiałowski, & Gawinecki, 2010).

Inhibitory Activities

- N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives were designed as potential acetylcholinesterase inhibitors and showed moderate activity toward AChE (Pashaei et al., 2021).

Catalysis

- Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes was demonstrated using 8-aminoquinolinyl moiety as a bidentate directing group (Allu & Swamy, 2014).

Anticancer Agents

- 2-Methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides were proposed as novel PI3K inhibitors and anticancer agents (Shao et al., 2014).

Anti-Influenza Agents

- 4-[(Quinolin-4-yl)amino]benzamide derivatives were designed as novel anti-influenza agents with significant activity against various influenza virus strains (Zhang et al., 2022).

Fluorescent Anion Sensing

- N-Methylated at quinolyl moieties derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide showed efficient fluorescence quenching by various anions, suggesting applications in anion sensing (Dorazco‐González et al., 2014).

Anti-Fibrosis Drug Potential

- 3-((5-(6-Methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, an ALK5 inhibitor, showed potential as an oral anti-fibrotic drug (Kim et al., 2008).

Antimalarial Activity

- N-(Phenylsulfonyl)acetamide derivatives with antimalarial activity were investigated for potential COVID-19 drug applications using computational calculations and molecular docking study (Fahim & Ismael, 2021).

Future Directions

The future directions for “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzamide” research could involve further exploration of its potential therapeutic applications, particularly its anti-tubercular activity . Additionally, more research is needed to fully understand its mechanism of action and to evaluate its safety profile.

Mechanism of Action

Target of Action

The primary targets of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are currently unknown. This compound belongs to the tetrahydroquinoline family , which is known for its diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Tetrahydroquinoline derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target

Biochemical Pathways

Tetrahydroquinoline derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound would depend on its targets and mode of action, which are currently unknown.

Result of Action

Given the diverse biological activities of tetrahydroquinoline derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13(21)20-11-5-8-15-12-16(9-10-17(15)20)19-18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMZUAOKONLTMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2920889.png)

![N-(2,5-Difluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2920895.png)

![Ethyl 3-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2920901.png)

![N-[1-(4-Chlorophenyl)pyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2920908.png)

![N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2920910.png)